(3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
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Overview
Description
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside is a chemical compound with the molecular formula C7H12O5 It is a derivative of idose, a hexose sugar, and is characterized by the presence of an anhydro bridge and a methyl group at the 2-O position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable idose derivative.
Formation of Anhydro Bridge: The 3,6-anhydro bridge is formed through a dehydration reaction, often using acidic conditions.
Methylation: The 2-O position is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The anhydro bridge and methyl group can influence its binding affinity and specificity, affecting the overall biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-mannopyranoside
- Methyl alpha-D-glucopyranoside
- Methyl alpha-D-galactopyranoside
Comparison
Methyl 3,6-anhydro-2-O-methyl-alpha-D-idofuranoside is unique due to its anhydro bridge and specific methylation pattern. Compared to similar compounds like methyl alpha-D-mannopyranoside, it has different reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14O5 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3R,3aS,5S,6S,6aR)-5,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C8H14O5/c1-10-7-6-5(4(9)3-12-6)13-8(7)11-2/h4-9H,3H2,1-2H3/t4-,5+,6-,7+,8+/m1/s1 |
InChI Key |
YYNFEAXISPPISG-OMKQZNDVSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]2[C@H]([C@@H](CO2)O)O[C@@H]1OC |
Canonical SMILES |
COC1C2C(C(CO2)O)OC1OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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